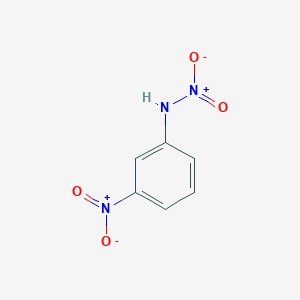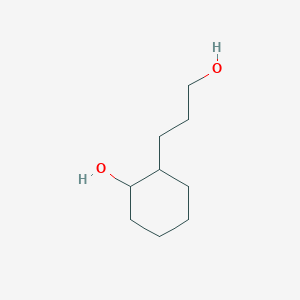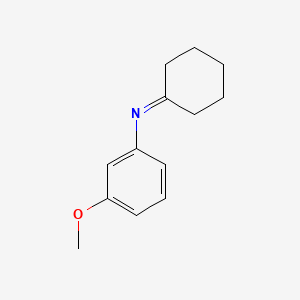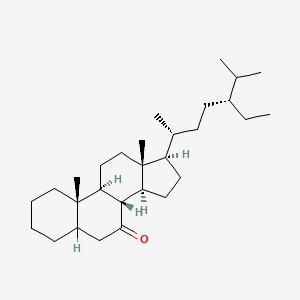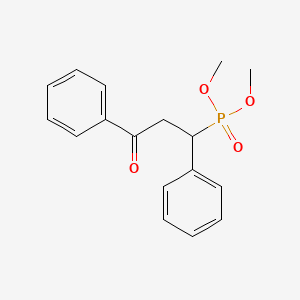
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxo-1,3-diphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as a 3-oxo-1,3-diphenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium methoxide, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyphosphonates.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hydroxyphosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate substrates. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- Diethyl (3-oxo-1,3-diphenylpropyl)phosphonate
- Dimethyl (3-oxo-3-phenylpropyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Comparison: Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
56825-91-3 |
|---|---|
Molecular Formula |
C17H19O4P |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-12,17H,13H2,1-2H3 |
InChI Key |
YVLGVYUKVMVKFI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


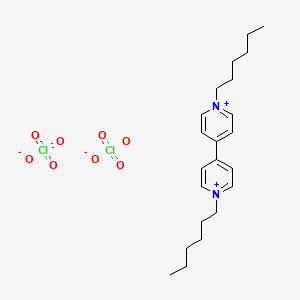
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
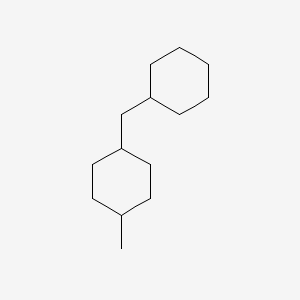
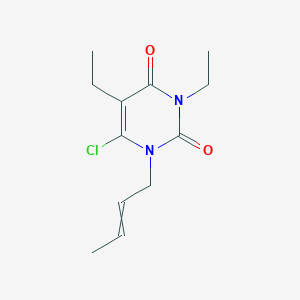
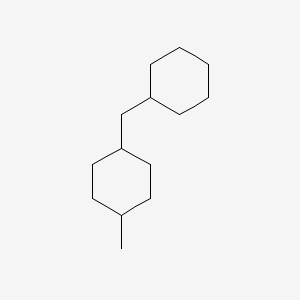

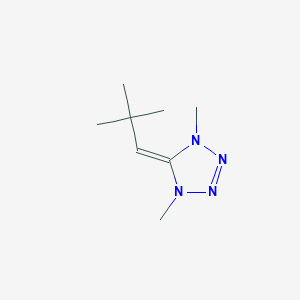
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

